2-(hydroxymethyl)-1-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]piperidine-3,4,5-triol trihydrate 2-(hydroxymethyl)-1-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]piperidine-3,4,5-triol trihydrate Camiglibose is a glucopyranoside and inhibitor of alpha-glucosidase with antihyperglycemic activity. Camiglibose binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels.
Brand Name: Vulcanchem
CAS No.: 132438-21-2
VCID: VC21180410
InChI: InChI=1S/2C13H25NO9.3H2O/c2*1-22-13-12(21)11(20)10(19)7(23-13)3-14-2-6(16)9(18)8(17)5(14)4-15;;;/h2*5-13,15-21H,2-4H2,1H3;3*1H2/t2*5-,6+,7-,8-,9-,10-,11+,12-,13+;;;/m11.../s1
SMILES: COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O.COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O.O.O.O
Molecular Formula: C26H56N2O21
Molecular Weight: 732.7 g/mol

2-(hydroxymethyl)-1-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]piperidine-3,4,5-triol trihydrate

CAS No.: 132438-21-2

Cat. No.: VC21180410

Molecular Formula: C26H56N2O21

Molecular Weight: 732.7 g/mol

* For research use only. Not for human or veterinary use.

2-(hydroxymethyl)-1-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]piperidine-3,4,5-triol trihydrate - 132438-21-2

Specification

Description Camiglibose is a glucopyranoside and inhibitor of alpha-glucosidase with antihyperglycemic activity. Camiglibose binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels.
CAS No. 132438-21-2
Molecular Formula C26H56N2O21
Molecular Weight 732.7 g/mol
IUPAC Name (2R,3R,4R,5S)-2-(hydroxymethyl)-1-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]piperidine-3,4,5-triol;trihydrate
Standard InChI InChI=1S/2C13H25NO9.3H2O/c2*1-22-13-12(21)11(20)10(19)7(23-13)3-14-2-6(16)9(18)8(17)5(14)4-15;;;/h2*5-13,15-21H,2-4H2,1H3;3*1H2/t2*5-,6+,7-,8-,9-,10-,11+,12-,13+;;;/m11.../s1
Standard InChI Key FOZFSEMFCIPOSZ-SPCKQMHLSA-N
Isomeric SMILES CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O)O)O)O.CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O)O)O)O.O.O.O
SMILES COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O.COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O.O.O.O
Canonical SMILES COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O.COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O.O.O.O

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